molecular formula C6H11ClFN B8124117 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Cat. No.: B8124117
M. Wt: 151.61 g/mol
InChI Key: ALXTVFHRXMUQBJ-UHFFFAOYSA-N
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Description

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClFN. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a fluorinated precursor with an azaspiro compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, thiols

The reaction conditions vary depending on the desired transformation but generally include controlled temperatures, pressures, and the use of appropriate solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield fluorinated ketones or alcohols, while reduction reactions may produce fluorinated amines or hydrocarbons .

Scientific Research Applications

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride
  • (7R)-7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Uniqueness

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-fluoro-5-azaspiro[2.4]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-5-3-8-4-6(5)1-2-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXTVFHRXMUQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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